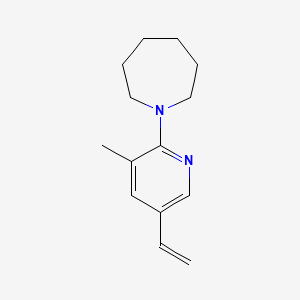

1-(3-Methyl-5-vinylpyridin-2-yl)azepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20N2 |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

1-(5-ethenyl-3-methylpyridin-2-yl)azepane |

InChI |

InChI=1S/C14H20N2/c1-3-13-10-12(2)14(15-11-13)16-8-6-4-5-7-9-16/h3,10-11H,1,4-9H2,2H3 |

InChI Key |

BDVXDRREMARJSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCCCCC2)C=C |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1 3 Methyl 5 Vinylpyridin 2 Yl Azepane

Synthetic Pathways to the 3-Methyl-5-vinylpyridine (B1300887) Moiety

The 3-methyl-5-vinylpyridine scaffold is a key building block. Its synthesis can be approached through various methods, including the construction of the pyridine (B92270) ring with the desired substitution pattern or the late-stage introduction of the vinyl group onto a pre-existing substituted pyridine.

Regioselective Pyridine Annulation and Functionalization Methods

The de novo synthesis of polysubstituted pyridines offers a direct route to the desired 3-methyl-5-vinylpyridine core. rsc.orgresearchgate.net Annulation reactions, which involve the formation of a ring from one or more acyclic precursors, are a powerful tool in this regard. rsc.orgresearchgate.net For instance, [4+2] cycloaddition reactions can be employed to construct the pyridine ring with a high degree of regioselectivity. rsc.orgresearchgate.net These methods often allow for the precise placement of methyl and other functional groups that can later be converted to a vinyl group. nih.gov

Modern advancements in catalysis have further expanded the scope of pyridine synthesis. For example, a three-component synthesis using a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction provides rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov This approach offers flexibility in introducing a range of substituents. nih.gov Another strategy involves the use of a simple maleate-derived blocking group to achieve regioselective C4-alkylation of pyridines, which can be a valuable tool for introducing precursors to the vinyl group. nih.gov

| Method | Description | Key Features |

| [4+2] Annulation | Domino Knoevenagel condensation–intramolecular aldol (B89426) cyclization sequence. rsc.orgresearchgate.net | Regioselective access to poly-functionalized pyridines in an atom-economical fashion. rsc.orgresearchgate.net |

| Aza-Wittig/Diels-Alder | Three-component synthesis involving a catalytic intermolecular aza-Wittig reaction and subsequent Diels-Alder reaction. nih.gov | Rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov |

| Blocking Group Strategy | Use of a maleate-derived blocking group for regioselective C4-alkylation of pyridines. nih.gov | Enables access to C4-functionalized pyridines from native pyridine. nih.gov |

Late-Stage Vinyl Group Introduction on Substituted Pyridines (e.g., Wittig-type reactions)

An alternative to de novo synthesis is the functionalization of a pre-synthesized 3-methylpyridine. The introduction of a vinyl group (—CH=CH₂) can be accomplished through various modern cross-coupling reactions. wikipedia.org The Wittig reaction and its variants are classic and effective methods for converting a carbonyl group (an aldehyde or ketone) into an alkene. In this context, a 3-methyl-5-formylpyridine could be reacted with a methylidenephosphorane to generate the desired 3-methyl-5-vinylpyridine.

Recent developments in catalysis have provided even more tools for vinyl group installation. For instance, a nickel-catalyzed, atroposelective Negishi cross-coupling reaction has been shown to be effective for vinylations. acs.org This highlights the potential of modern organometallic chemistry to achieve challenging transformations with high selectivity.

Control of Substituent Pattern in Pyridine Synthesis

Controlling the placement of substituents on the pyridine ring is paramount for the successful synthesis of the target molecule. Many classical pyridine syntheses, such as the Hantzsch and Bohlmann-Rahtz methods, have limitations in scope and functional group tolerance. nih.gov However, modern methods offer greater control.

Construction of the Azepane Ring System

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is another key structural feature of the target molecule. nih.govwikipedia.org Its synthesis can be challenging due to unfavorable entropic factors associated with the formation of seven-membered rings. However, several effective strategies have been developed.

Ring Expansion Approaches for Azepane Derivatives (e.g., from five- or six-membered cyclic precursors)

One common and effective method for synthesizing azepanes is through the ring expansion of smaller, more readily available cyclic precursors like pyrrolidines (five-membered) or piperidines (six-membered). nih.govrsc.orgresearchgate.net For instance, diastereomerically pure azepane derivatives can be prepared in excellent yield through the ring expansion of piperidines with high stereoselectivity and regioselectivity. rsc.orgresearchgate.net A recently reported strategy involves the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered benzenoid framework into a seven-membered ring system. nih.gov This method, mediated by blue light at room temperature, offers a novel two-step pathway to complex azepanes. nih.gov

Another approach involves an intramolecular Ullmann-type annulation/rearrangement cascade, which has been used to transform 5-arylpyrrolidine-2-carboxylates into 1H-benzo[b]azepine-2-carboxylates. acs.org This method demonstrates the utility of rearrangement reactions in constructing the azepane core. acs.org

| Ring Expansion Method | Precursor | Key Features |

| Piperidine Ring Expansion | Piperidine derivatives rsc.orgresearchgate.net | Exclusive stereoselectivity and regioselectivity, excellent yields. rsc.orgresearchgate.net |

| Photochemical Dearomative Ring Expansion | Nitroarenes nih.gov | Mediated by blue light at room temperature, two-step synthesis of complex azepanes. nih.gov |

| Ullmann-type Annulation/Rearrangement | 5-Arylpyrrolidine-2-carboxylates acs.org | Forms 1H-benzo[b]azepine-2-carboxylates under Cu(I) promotion. acs.org |

Intramolecular Cyclization Reactions for Azepane Formation (e.g., hydroamination)

Intramolecular cyclization of acyclic precursors is another powerful strategy for constructing the azepane ring. nih.govacs.orgthieme-connect.de Hydroamination, the addition of an N-H bond across a C-C multiple bond, is a particularly atom-economical method for this transformation.

A facile route for the synthesis of azepino[4,5-b]indolones involves a Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides. thieme-connect.de Another example is the Cu(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes, which provides an efficient approach to novel α-CF3-containing azepine-2-carboxylates. nih.gov Furthermore, a sulfamate-tethered aza-Michael cyclization has been developed, which allows for the formation of seven-membered rings, although the efficiency may be lower compared to the formation of six-membered rings. nih.gov

Intermolecular Cycloaddition Strategies Yielding Azepane Frameworks (e.g., [3+4] cycloadditions)

The construction of the seven-membered azepane ring is a key challenge in the synthesis of the target molecule. While numerous methods exist for synthesizing five- and six-membered nitrogen heterocycles, seven-membered rings like azepane are less represented in the literature. nih.gov Intermolecular cycloaddition reactions offer a powerful and convergent approach to assemble the azepane core.

One prominent strategy is the [4+3] cycloaddition, which involves the reaction of a four-atom component with a three-atom component to form the seven-membered ring. For instance, the reaction of in situ generated azoalkenes with C,N-cyclic azomethine imines can produce tetrazepine derivatives, showcasing the utility of this approach for nitrogen-containing seven-membered rings. nih.govscilit.com Similarly, [4+3] cycloadditions of phthalazinium dicyanomethanides with azoalkenes have been developed to synthesize triazepine derivatives in moderate to excellent yields. nih.gov Brønsted acid-activated aziridinyl enolsilanes can also undergo [4+3] cycloadditions with dienes to yield aminoalkylated cycloheptenones. rsc.org Furthermore, a copper(I)-catalyzed [4+3] cycloaddition of 4-indolylcarbinols with aziridines provides a stereoselective route to azepinoindoles. rsc.org

Another relevant cycloaddition is the formal [5+2] cycloaddition. A photochemical two-step condensation and ring-expansion of N-vinylpyrrolidinones can produce substituted azepanes. nih.gov This method allows for the conversion of readily available starting materials into densely functionalized azepane derivatives. nih.gov

While not a direct cycloaddition to form the azepane ring itself, strain-release formal cycloadditions are also noteworthy. For example, the synthesis of 2-azanorbornanes, which can be considered rigid azepane analogues, has been achieved through intermolecular [2π+2σ] formal cycloadditions of azahousanes with alkenes. nih.gov A photochemical method using cyclopropylsulfonamide derivatives also leads to 2-azanorbornane scaffolds. researchgate.net

Formation of the Pyridine-Azepane Linkage

Connecting the pre-formed or in situ-generated pyridine and azepane moieties is a critical step. Several methodologies can be employed to forge the C-N bond between the pyridine C2 position and the azepane nitrogen.

Direct C-H amination of pyridines represents an atom-economical approach to forming the pyridine-azepane linkage. The Chichibabin reaction, a classic method, involves the amination of pyridines at the C2 position using sodium amide. ntu.edu.sg More recent developments have utilized a NaH-iodide composite to mediate this reaction under milder conditions, expanding its scope to include primary alkylamines. ntu.edu.sg Another modern approach involves the use of I(III) reagents to achieve direct C2 and C4 C-H amination of azaarenes without the need for pre-oxidation. chemrxiv.orgnih.gov This method proceeds through an N-heterocyclic pyridinium (B92312) salt intermediate which can then be cleaved to yield the aminated product. chemrxiv.orgnih.gov

Transition metal-catalyzed cross-coupling reactions are also a powerful tool for this transformation. Palladium-catalyzed cross-coupling of α-halo eneformamides with nucleophiles can provide direct access to functionalized azepanes. nih.gov The Goldberg reaction, a copper-catalyzed N-arylation, has been successfully applied to the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine (B144113) and formamides. mdpi.com This method is amenable to large-scale synthesis. mdpi.com Advances in iron, nickel, and palladium catalysis have significantly improved the efficiency of cross-coupling reactions between 2-halopyridines and various nucleophiles. researchgate.net

Nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring is a common and effective strategy for forming the pyridine-azepane bond. This reaction typically involves the displacement of a leaving group, such as a halogen, from the C2 position of the pyridine by the nitrogen of the azepane. The reactivity of the leaving group often follows the order F > NO2 > Cl ≈ Br > I in activated aryl systems. researchgate.net

The SNAr reaction of 2-halopyridines with amines is a well-established method. researchgate.net For instance, the reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with malononitrile (B47326) dimer in the presence of triethylamine (B128534) results in regioselective substitution at the C6 position. researchgate.net The use of microwave irradiation can significantly accelerate SNAr reactions, allowing for the formation of 2-anilinopyridines in just 10 minutes in moderate to excellent yields. researchgate.net Furthermore, SNAr reactions can be performed under micellar conditions using a surfactant in water, offering a more environmentally friendly approach. researchgate.net

The electronic nature of the pyridine ring plays a crucial role in the facility of the SNAr reaction. Electron-withdrawing groups on the pyridine ring increase its electrophilicity and facilitate nucleophilic attack. nih.gov This principle is widely used in bioconjugation, where electron-deficient aryl halides react readily with cysteine thiols. nih.gov

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like 1-(3-methyl-5-vinylpyridin-2-yl)azepane in a single step. researchgate.netbohrium.com These reactions combine three or more starting materials in a one-pot process, reducing waste and simplifying synthetic procedures. researchgate.netbohrium.com

Several MCRs are known for the synthesis of substituted pyridines. researchgate.netacsgcipr.org For example, a two-pot, three-component procedure has been developed based on the Diels-Alder reactions of 2-azadienes, which are generated in situ via a redox-neutral catalytic intermolecular aza-Wittig reaction. nih.gov This method provides rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov Another example is a one-pot, four-component reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, and acetophenone (B1666503) derivatives under microwave irradiation to yield pyridine derivatives. nih.gov

While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the provided results, the principles of MCRs could be applied. A hypothetical MCR could involve the condensation of a 1,5-dicarbonyl compound (or its precursor), an amine (ammonia or a primary amine to form the pyridine nitrogen), and azepane itself, along with a component to introduce the methyl and vinyl groups. The Bohlmann-Rahtz pyridine synthesis, for instance, involves the condensation of an enamine with an ethynylketone, which could potentially be adapted. baranlab.org

Optimized Synthetic Protocols and Process Intensification

The development of efficient and scalable synthetic routes is crucial for the practical application of this compound. This involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost.

Achieving high yields and purity is a primary goal in synthetic chemistry. For the synthesis of substituted pyridines, various strategies have been developed to improve efficiency. For instance, a simple and modular method for preparing highly substituted pyridines in moderate to excellent yields (43-91%) involves a cascade reaction comprising a Cu-catalyzed cross-coupling, an electrocyclization, and an air oxidation. nih.govorganic-chemistry.org This method benefits from readily available starting materials and good functional group tolerance. nih.gov

In the context of the Chichibabin amination, optimizing reaction conditions such as temperature and the choice of iodide additive (LiI over NaI) can significantly accelerate the reaction and improve yields. ntu.edu.sg For example, the amination of pyridine with n-butylamine can be achieved in 93% yield within 7 hours at 85°C. ntu.edu.sg

The synthesis of 3-methyl-5-pyrazolone, a different heterocyclic compound, provides a good example of process optimization. By carefully controlling the addition rate of hydrazine (B178648) hydrate (B1144303) and the subsequent reaction temperature and cooling process, a high purity (99.9%) product was obtained in a high yield (97.3%). chemicalbook.com Similar principles of careful control over reaction parameters can be applied to optimize the synthesis of this compound.

Process intensification techniques, such as the use of microwave irradiation or flow chemistry, can also lead to improved yields and shorter reaction times. acsgcipr.org For instance, microwave-assisted synthesis has been shown to be an efficient method for preparing pyridine derivatives. nih.gov

Below is a table summarizing various synthetic strategies for pyridines, which could be adapted and optimized for the synthesis of the target compound.

| Reaction Type | Key Features | Potential Application for Target Compound |

| Hantzsch Dihydropyridine Synthesis | Multi-component condensation followed by oxidation. researchgate.netmdpi.com | A versatile method for constructing the substituted pyridine ring. |

| Bohlmann-Rahtz Pyridine Synthesis | Condensation of enamines with ethynyl (B1212043) ketones. baranlab.org | Offers a route to pyridines with specific substitution patterns. |

| Kröhnke Pyridine Synthesis | Uses pyridinium ylides as key intermediates. baranlab.org | Provides good yields for a range of substituted pyridines. |

| Guareschi-Thorpe Condensation | A multi-component reaction that directly yields the aromatic pyridine. acsgcipr.org | An efficient one-pot method for pyridine synthesis. |

| Diels-Alder Reaction | Cycloaddition of an azadiene with an alkene or alkyne. baranlab.org | A powerful tool for ring formation, though can be challenging for simple azadienes. baranlab.org |

By systematically applying and optimizing these advanced synthetic strategies, high-yield and high-purity routes to this compound can be developed.

Exploration of Sustainable and Catalytic Synthetic Methods

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials. rsc.org For a molecule like this compound, this involves leveraging catalytic processes that offer high atom economy and can operate in more environmentally benign solvent systems.

Detailed research findings indicate a significant shift towards metal-catalyzed cross-coupling and annulation reactions for the construction of heterocyclic cores like pyridine and azepine. nih.govnih.gov While specific studies on the sustainable synthesis of this compound are not prominent in publicly available literature, the synthesis of related azepine and pyridine structures provides a clear blueprint. Copper(I)-catalyzed tandem amination/cyclization reactions, for instance, have been effectively used to create functionalized azepines from allenynes and amines. nih.gov This type of strategy avoids stoichiometric reagents, relying on a catalyst to facilitate the key bond-forming steps.

Similarly, rhodium(III)-catalyzed C-H activation and [5+2] cyclization presents a powerful, atom-economical method for constructing azepine-fused polycycles. nih.gov Such methods reduce the need for pre-functionalized starting materials, a key principle of sustainable synthesis. The development of catalysts for pyridine synthesis has also advanced, with studies focusing on heterogeneous catalysts that can be easily recovered and reused, thereby minimizing waste. semanticscholar.org Electrochemical synthesis is another emerging sustainable avenue, using electricity to drive reactions like oxidative C-N coupling, which can reduce the reliance on chemical oxidants. rsc.org

The table below summarizes catalytic systems that, while not specific to the target compound, are employed for the synthesis of its core structural motifs and exemplify sustainable approaches.

Table 1: Illustrative Catalytic Systems for Azepine and Pyridine Synthesis

| Catalyst System | Substrates | Reaction Type | Key Sustainable Feature |

|---|---|---|---|

| Cu(MeCN)₄PF₆ | Allenynes, Amines | Tandem Amination/Cyclization | Catalytic C-N bond formation, high atom economy. nih.gov |

| [Cp*RhCl₂]₂/AgTFA | 5-Amino-1-aryl-pyrazoles, Iodonium ylides | C-H Activation/[5+2] Cyclization | Avoids pre-functionalization of substrates. nih.gov |

| Pd-Catalysis | o-halostyrenes, Amines | Mizoroki–Heck–Buchwald–Hartwig | Domino reaction, multiple bonds formed in one pot. nih.gov |

Application of Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated platforms marks a significant technological advancement in chemical synthesis. sci-hub.seacs.org These technologies offer enhanced safety, precise control over reaction parameters, improved scalability, and the potential for higher yields and purity. nih.gov

Flow Chemistry

Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for pyridine synthesis. interchim.fr The Bohlmann-Rahtz pyridine synthesis, for example, can be adapted to a flow process, achieving high yields in significantly reduced reaction times compared to batch methods. interchim.fr The precise temperature and residence time control in a flow reactor can minimize the formation of byproducts. acs.org For the synthesis of substituted pyridines, flow methods using packed-bed reactors with heterogeneous catalysts, such as Raney® nickel for methylation, have proven highly effective and selective. researchgate.netmdpi.com This approach is greener, often avoiding complex work-up and purification steps. nih.gov

Applying this to this compound, a key step such as the coupling of a substituted pyridine precursor with azepane could be performed in a flow reactor. This would allow for rapid optimization of conditions (temperature, pressure, reagent stoichiometry) and safer handling of potentially exothermic reactions. acs.org

Table 2: Hypothetical Flow Chemistry Parameters for a Key Synthetic Step

| Parameter | Value/Setting | Rationale |

|---|---|---|

| Reactor Type | Packed-Bed or Coil Reactor | Allows for heterogeneous catalysis or homogenous mixing. interchim.frresearchgate.net |

| Temperature | 80 - 160 °C | Enhanced reaction kinetics; superheating is possible. acs.org |

| Residence Time | 5 - 30 minutes | Significantly faster than typical batch reactions. interchim.fr |

| Pressure | 1 - 10 bar | Prevents solvent boiling and can improve reaction rates. |

Automated Synthesis Platforms

Automated synthesis platforms, such as the Chemspeed Accelerator, enable the high-throughput synthesis of compound libraries. nih.gov These robotic systems can perform multi-step reaction sequences, including liquid and solid handling, heating, cooling, and purification, with minimal human intervention. While direct application to this compound is not documented, this technology is ideal for exploring structure-activity relationships by rapidly producing a library of analogues. For instance, an automated platform could be programmed to react a common pyridine intermediate with a diverse set of cyclic amines (including azepane) or to vary the substituents on the pyridine ring to generate dozens of related compounds for screening purposes. nih.gov This automated "Click, Click, Cy-Click" approach greatly accelerates the discovery process. nih.gov

Elucidation of Reaction Mechanisms and Kinetics for 1 3 Methyl 5 Vinylpyridin 2 Yl Azepane Transformations

Mechanistic Insights into Pyridine (B92270) Functionalization Reactions

The pyridine ring in 1-(3-methyl-5-vinylpyridin-2-yl)azepane is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity. The presence of a methyl group, a vinyl group, and an azepanyl substituent further modulates the electronic landscape of the ring, impacting the regioselectivity and rate of its transformations.

Electrophilic Aromatic Substitution:

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The nitrogen atom is also the site of initial attack by many electrophiles, leading to the formation of a pyridinium (B92312) ion, which further deactivates the ring. However, the substituents on the pyridine ring of this compound play a crucial role in directing incoming electrophiles. The methyl group at the 3-position is an activating group and directs electrophiles to the ortho and para positions (positions 2, 4, and 6). The vinyl group at the 5-position is also an activating group. The azepanyl group at the 2-position, being an amino substituent, is a strong activating group and directs ortho and para. The interplay of these directing effects determines the ultimate position of substitution.

| Position | Activating/Deactivating Group | Directing Effect |

| 2 | Azepanyl | Ortho, Para |

| 3 | Methyl | Ortho, Para |

| 5 | Vinyl | Ortho, Para |

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. The reaction can proceed through two primary mechanisms: the SNAr mechanism and the SN1 mechanism. The SNAr mechanism is a two-step process involving the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. nih.gov The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.comlibretexts.org In contrast, the SN1 mechanism involves the unimolecular ionization of the substrate to form a carbocation, which is then attacked by a nucleophile. nih.gov This pathway is more common for substrates with good leaving groups and the ability to form stable carbocations. For this compound, nucleophilic attack is most likely to occur at the 2-, 4-, and 6-positions, especially if a good leaving group is present at one of these positions. nih.gov

Pyridyl radicals can be generated from halopyridines through single-electron reduction using photoredox catalysis. nih.gov These radicals are versatile intermediates that can participate in a variety of C-C bond-forming reactions. For instance, pyridyl radicals readily add to alkenes, providing a direct method for the alkylation of the pyridine ring. nih.gov In the context of this compound, a pyridyl radical could be generated at a specific position on the ring, which could then react intramolecularly with the vinyl group or intermolecularly with other radical acceptors. The regioselectivity of radical formation can often be controlled by the position of the initial halogen substituent. nih.gov

Another approach to generating radicals involves the photocatalyzed addition of hydrogen donors (such as ethers, aldehydes, and amides) to vinylpyridines. zenodo.org This process, which can be initiated by a decatungstate salt photocatalyst, allows for the formation of alkylated pyridines. zenodo.org In the case of this compound, this type of reaction would likely occur at the vinyl substituent.

| Radical Generation Method | Reactant | Product Type |

| Photoredox Catalysis | Halopyridine | Alkylpyridine |

| Photocatalyzed Hydrogen Atom Transfer | Vinylpyridine + Hydrogen Donor | Alkylpyridine |

The vinyl group on the pyridine ring of this compound allows it to participate in pericyclic reactions, most notably the aza-Diels-Alder reaction. In this reaction, the vinylpyridine can act as a dienophile, reacting with a suitable diene to form a new six-membered ring. Lewis acid catalysis can promote these reactions, leading to higher yields and improved regioselectivity. researchgate.netnih.gov The use of chiral Lewis acids can also induce enantioselectivity in these transformations. rsc.org

Alternatively, the pyridine ring itself can act as a diene in an inverse-electron-demand aza-Diels-Alder reaction, reacting with an electron-rich dienophile. This type of reaction provides access to bicyclic nitrogen-containing heterocycles. rsc.org The specific substitution pattern on the pyridine ring of this compound will influence its reactivity as either a diene or a dienophile.

| Reaction Type | Role of Vinylpyridine | Key Features |

| Normal-electron-demand aza-Diels-Alder | Dienophile | Lewis acid catalysis can improve yield and selectivity. researchgate.netnih.gov |

| Inverse-electron-demand aza-Diels-Alder | Diene | Reacts with electron-rich dienophiles. rsc.org |

Mechanistic Pathways of Azepane Ring Reactions

The seven-membered azepane ring is a saturated heterocycle. Its reactions often involve transformations that lead to ring expansion, ring contraction, or functionalization of the ring atoms.

The formation of the azepane ring itself can proceed through various cycloaddition strategies. A key distinction in the mechanisms of these reactions is whether they are concerted or stepwise. A concerted reaction occurs in a single step, with bond breaking and bond formation happening simultaneously. quora.comyoutube.com In contrast, a stepwise reaction involves the formation of one or more intermediates. quora.comyoutube.com

For example, a formal [5+2] cycloaddition has been developed to form azepinones, which can be precursors to azepanes. nih.gov This reaction involves a photochemical rearrangement of N-vinylpyrrolidinones and proceeds through a stepwise mechanism. nih.gov The distinction between concerted and stepwise pathways can often be determined by studying the stereochemistry of the products and through kinetic isotope effect experiments. diva-portal.org A concerted mechanism is often associated with high stereospecificity, while a stepwise mechanism may lead to a mixture of stereoisomers. diva-portal.org

| Mechanism | Key Characteristics | Example |

| Concerted | Single transition state, stereospecific. quora.comyoutube.com | Some Diels-Alder reactions. |

| Stepwise | Involves one or more intermediates, may not be stereospecific. quora.comyoutube.com | Photochemical [5+2] cycloaddition to form azepinones. nih.gov |

Transition metals play a significant role in the synthesis of azepanes, often proceeding through well-defined catalytic cycles. These cycles typically involve a series of elementary steps such as oxidative addition, migratory insertion, transmetalation, and reductive elimination. youtube.com

For instance, rhodium-catalyzed C-C bond activation of aminocyclopropanes can provide access to azepine ring systems. acs.org The catalytic cycle involves the formation of a rhodacyclopentanone intermediate, which then undergoes intramolecular C-H metalation to form the azepine ring. acs.org Similarly, copper-catalyzed tandem amination/cyclization of allenynes can lead to the formation of functionalized azepines. nih.gov The proposed mechanism for this reaction involves the hydroamination of the allene (B1206475) followed by an intramolecular cyclization. nih.gov

A general catalytic cycle for a transition metal-mediated coupling reaction to form a C-N bond, which could be part of an azepane synthesis, might involve the following steps:

Oxidative Addition: The metal catalyst inserts into a C-X bond (where X is a halide or other leaving group).

Ligand Exchange/Coordination: The amine component coordinates to the metal center.

Reductive Elimination: The C-N bond is formed, and the catalyst is regenerated.

Kinetics and Thermodynamics of Key Transformation Steps

The feasibility and rate of the transformations involving This compound are governed by the kinetic and thermodynamic parameters of the key reaction steps.

Reaction Rate Determinations and Order Analysis

Rate = k[Pyridine-LG][Azepane]

A hypothetical dataset for determining the reaction order is presented below.

| Experiment | Initial [Pyridine-LG] (mol/L) | Initial [Azepane] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.2 x 10-5 |

| 2 | 0.20 | 0.10 | 2.4 x 10-5 |

| 3 | 0.10 | 0.20 | 2.4 x 10-5 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, demonstrating a typical method for reaction order determination.

Activation Energy and Pre-exponential Factor Calculations

The activation energy (Ea) and pre-exponential factor (A) for a reaction can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation.

k = Ae-Ea/RT

SNAr reactions on heteroaromatic rings generally have activation energies that allow for the reaction to proceed at moderate temperatures. The pre-exponential factor is related to the frequency of collisions with the correct orientation.

A hypothetical Arrhenius plot analysis is shown below.

| Temperature (K) | Rate Constant (k) (L/mol·s) | 1/T (K-1) | ln(k) |

| 300 | 1.2 x 10-3 | 0.00333 | -6.725 |

| 310 | 2.5 x 10-3 | 0.00323 | -6.000 |

| 320 | 5.0 x 10-3 | 0.00313 | -5.298 |

| 330 | 9.8 x 10-3 | 0.00303 | -4.625 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. The slope of the ln(k) vs. 1/T plot would yield -Ea/R, and the y-intercept would be ln(A).

Thermodynamic Driving Forces for Favored Pathways

For potential rearrangement reactions, the thermodynamic driving force is often the formation of a more stable isomeric product. For example, the relief of ring strain in a precursor can be a significant thermodynamic driver. wiley-vch.de In the context of the vinyl group, reactions that lead to a more conjugated system or a more stable electronic configuration would be thermodynamically favored.

Experimental Techniques for Mechanistic Investigation

A variety of experimental techniques are employed to elucidate reaction mechanisms in organic chemistry. fiveable.memckgroup.orgresearchgate.netdalalinstitute.com

Isotopic Labeling Studies for Atom Tracing

Isotopic labeling is a powerful tool for tracing the path of atoms throughout a reaction. acs.orgchemrxiv.orgresearchgate.netnih.govchemrxiv.org In the study of transformations involving This compound , several isotopic labeling experiments could be designed.

To confirm the SNAr mechanism for its formation, one could use azepane labeled with 15N. The final product should incorporate the 15N isotope, as detected by mass spectrometry or 15N NMR spectroscopy. This would definitively show that the azepane ring is incorporated as a single unit.

For studying potential rearrangements of the vinyl group, deuterium (B1214612) labeling could be employed. For example, synthesizing a variant with deuterium atoms on the vinyl group (e.g., -CH=CD2) and then subjecting it to reaction conditions could reveal whether these atoms migrate. The position of the deuterium labels in the product, determined by 2H NMR or mass spectrometry, would provide insight into the mechanism.

A hypothetical isotopic labeling experiment to probe a potential intramolecular cyclization of the vinyl group is outlined below.

| Labeled Reactant | Proposed Intermediate/Transition State | Expected Labeled Product | Analytical Technique |

| 1-(3-methyl-5-(1-13C-vinyl)pyridin-2-yl)azepane | Cyclization involving the vinyl group | Product with 13C incorporated into a new ring | 13C NMR Spectroscopy |

| This compound-d12 | Rearrangement of the azepane ring | Scrambling of deuterium labels in the azepane ring | 2H NMR Spectroscopy, Mass Spectrometry |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only.

Intermediate Isolation and Characterization

The study of reaction mechanisms often hinges on the ability to isolate and characterize transient species or intermediates. For a compound like this compound, transformations could involve reactions at the vinyl group, the pyridine ring, or the azepane ring. Isolating intermediates in such transformations would likely involve techniques that can trap short-lived species or methods where reaction conditions are modified to favor the accumulation of an intermediate.

Hypothetical Research Approaches:

Should research be conducted, the isolation of intermediates in, for example, the oxidation or polymerization of the vinyl group, or electrophilic substitution on the pyridine ring, would be crucial. Methodologies would include:

Low-Temperature Spectroscopy: Running reactions at very low temperatures can slow down the reaction rate, potentially allowing for the observation and characterization of unstable intermediates using techniques like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy.

Trapping Experiments: Introducing a trapping agent that reacts specifically with a proposed intermediate to form a stable, characterizable product can provide indirect evidence for the intermediate's existence.

Chromatographic Separation: Techniques such as flash column chromatography or High-Performance Liquid Chromatography (HPLC) could be employed to separate intermediates from the reaction mixture, provided they have sufficient stability.

Characterization of Hypothetical Intermediates:

Once isolated, the structure of an intermediate would be elucidated using a combination of spectroscopic methods.

| Spectroscopic Technique | Information Provided |

| NMR Spectroscopy | Provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry of the molecule. |

| Mass Spectrometry | Determines the molecular weight and elemental composition of the intermediate. |

| IR Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, O-H) that may have formed. |

| UV-Vis Spectroscopy | Provides information about the electronic structure and conjugation within the molecule. |

Without experimental data, any discussion of specific intermediates for transformations of this compound remains speculative.

Kinetic Isotope Effect (KIE) Measurements

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. libretexts.org It involves measuring the change in the reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org For this compound, KIE studies could provide insight into mechanisms of, for instance, reactions involving the vinyl group or C-H activation on the pyridine or azepane rings.

Types of KIE and Their Interpretation:

Primary KIE: Observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. A significant primary KIE (typically kH/kD > 2) suggests that C-H bond breaking is part of the slowest step. princeton.edu

Secondary KIE: Occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are smaller and provide information about changes in hybridization at the labeled position during the transition state. wikipedia.org

Hypothetical KIE Study on Vinyl Group Reaction:

Consider a hypothetical electrophilic addition to the vinyl group of this compound. To investigate the mechanism, one could synthesize isotopically labeled versions of the molecule and compare their reaction rates.

| Isotopically Labeled Position | Type of KIE | Potential Mechanistic Insight |

| Deuteration at the vinyl group (e.g., C=CD₂) | Primary | A significant KIE would suggest that the cleavage of the C-H(D) bond is involved in the rate-determining step, which might point towards a concerted mechanism or a mechanism where proton abstraction is rate-limiting. A KIE near unity would suggest that C-H(D) bond breaking is not rate-determining. |

| Deuteration at the carbon adjacent to the vinyl group (α-position) | Secondary | An inverse KIE (kH/kD < 1) could indicate a change from sp² to sp³ hybridization at the α-carbon in the transition state, consistent with the formation of a carbocation intermediate. A normal KIE (kH/kD > 1) might suggest the development of hyperconjugation to stabilize a developing positive charge. libretexts.org |

As with intermediate characterization, the absence of published experimental work on this compound means that any KIE data is purely illustrative of the scientific principles that would be applied in such a study.

Derivatization and Advanced Chemical Transformations of 1 3 Methyl 5 Vinylpyridin 2 Yl Azepane

Functionalization of the Azepane Heterocycle

The azepane ring, a seven-membered saturated nitrogen heterocycle, is a key structural motif in numerous bioactive molecules. nih.gov Its functionalization can significantly alter the steric and electronic properties of the parent molecule.

The secondary amine nitrogen within the azepane ring is a primary site for nucleophilic reactions. It can be readily functionalized through various N-substitution and N-alkylation reactions. These transformations are fundamental in medicinal chemistry for modulating properties such as basicity, lipophilicity, and biological target engagement. For instance, medicinally relevant cyclic aliphatic amines, including azepane, can readily participate in multicomponent reactions to form new C–N bonds. acs.org

Common transformations include:

N-Alkylation: Reaction with alkyl halides (R-X) or other alkylating agents under basic conditions to introduce alkyl, arylalkyl, or functionalized chains.

N-Acylation: Treatment with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) to form the corresponding amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield N-substituted derivatives.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

These reactions allow for the introduction of a wide array of functional groups onto the azepane nitrogen, as illustrated in the table below.

Table 1: Representative N-Substitution Reactions of the Azepane Moiety

| Reaction Type | Reagent | General Product Structure |

|---|---|---|

| N-Alkylation | Benzyl bromide (BnBr) | N-benzylazepane derivative |

| N-Acylation | Acetyl chloride (AcCl) | N-acetylazepane derivative |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropylazepane derivative |

| Michael Addition | Methyl acrylate | N-(2-methoxycarbonylethyl)azepane derivative |

Direct and selective functionalization of the C-H bonds on the azepane ring is a more complex synthetic challenge compared to N-substitution. The development of new effective strategies for the selective preparation of azepane derivatives with unique substitution patterns is an area of significant research interest. nih.gov Strategies for synthesizing polysubstituted azepanes often involve building the ring from functionalized precursors rather than derivatizing the saturated heterocycle. nih.govrwth-aachen.de

Potential, albeit challenging, approaches for functionalization at the carbon positions could involve:

α-Lithiation: Deprotonation of the C-H bond adjacent (alpha) to the nitrogen using a strong base, followed by quenching with an electrophile. This typically requires prior N-protection with a suitable directing group.

Radical Reactions: Free-radical-mediated C-H functionalization, such as the Hofmann-Löffler-Freytag reaction, could be employed on N-haloamine derivatives to introduce functionality at a remote carbon position.

Oxidative Methods: Oxidation of the ring to introduce a carbonyl group (azepanone) or a double bond (dihydroazepine), which can then serve as a handle for further transformations like hydroboration or hydrogenation. nih.gov

Since 1-(3-Methyl-5-vinylpyridin-2-yl)azepane is achiral, derivatization can introduce one or more stereocenters, leading to the formation of stereoisomers. Controlling the stereochemical outcome of these reactions is crucial for developing compounds with specific three-dimensional structures. Stereoselective synthesis of azepane derivatives is an active area of research, often employing strategies like ring expansion of chiral piperidines, asymmetric catalysis, or the use of chiral auxiliaries. rsc.orgnih.govresearchgate.net

For a pre-formed azepane ring, stereoselectivity can be achieved through:

Substrate-Controlled Diastereoselective Reactions: If a chiral center is first introduced (e.g., on an N-substituent), it can direct the stereochemical outcome of subsequent reactions on the ring.

Catalytic Asymmetric Reactions: Asymmetric hydrogenation or hydroboration of an unsaturated azepine derivative, formed via oxidation, could yield enantioenriched azepanols. nih.gov Molybdenum-catalyzed asymmetric allylic alkylation has been used to create intermediates for the synthesis of enantioenriched azepanes. acs.orgacs.org

Chemical Modifications of the Pyridine (B92270) Ring System

The 3-methyl-5-vinylpyridine (B1300887) moiety offers several avenues for chemical modification, including substitution on the aromatic nucleus and transformations of the pyridine ring itself.

The pyridine ring in the parent compound has two unsubstituted positions (C4 and C6) that are susceptible to electrophilic substitution. The directing effects of the existing substituents—the C2-azepanyl group (strongly activating, ortho/para-directing), the C3-methyl group (weakly activating, ortho/para-directing), and the C5-vinyl group (activating)—will influence the regioselectivity of these reactions. The C4 and C6 positions are activated by at least one of these groups, making them targets for electrophiles.

Halogenation: Electrophilic halogenation of pyridine rings can be challenging due to the ring's inherent electron deficiency, but the presence of activating groups facilitates the reaction. acs.org For example, 3-methylpyridine can be fluorinated or chlorofluorinated by reaction with hydrogen fluoride and chlorine in the liquid phase at elevated temperatures. google.com For the target molecule, treatment with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to halogenation at the C4 or C6 position.

Nitration: Nitration of pyridine rings typically requires harsh conditions. However, the activated nature of the ring in this compound may allow for nitration under more moderate conditions. The nitration of 3-methylpyridine to 3-methyl-5-nitropyridine is a known process, indicating that the C5 position is reactive. lookchem.comsigmaaldrich.com In the target molecule, the nitro group would likely be directed to the C4 or C6 positions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

| Reaction Type | Reagent/Conditions | Potential Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 4-bromo- or 6-bromo- derivative |

| Nitration | HNO₃, H₂SO₄ | 4-nitro- or 6-nitro- derivative |

Redox reactions can fundamentally alter the structure and reactivity of the pyridine core.

N-Oxidation: The pyridine nitrogen can be oxidized to a pyridine N-oxide using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). chemtube3d.comarkat-usa.org The formation of the N-oxide alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic substitutions and enabling further functionalization. scripps.eduwikipedia.org For instance, the nitration of 3-methylpyridine is often performed on the corresponding N-oxide to yield 3-methyl-4-nitropyridine-1-oxide. orgsyn.org Catalytic, enantioselective N-oxidation of substituted pyridines has also been described. nih.gov

Hydrogenation of Pyridine Ring: The pyridine ring can be reduced to the corresponding piperidine ring through catalytic hydrogenation. This transformation requires a catalyst, a hydrogen source, and can be performed under various conditions. nih.govrsc.org Common catalysts include palladium, platinum, rhodium, and nickel. stackexchange.comresearchgate.netnih.gov The reaction conditions (temperature, pressure, catalyst) can influence the selectivity of the reduction, which is important given the presence of a reducible vinyl group in the molecule. It is possible to selectively hydrogenate the pyridine ring while preserving the vinyl group, or to reduce both functionalities under more forcing conditions.

Table 3: Representative Catalyst Systems for Pyridine Hydrogenation

| Catalyst | Conditions | Outcome | Reference |

|---|---|---|---|

| Rh₂O₃ | H₂ (5 bar), TFE, 40 °C | Effective for various unprotected pyridines | rsc.org |

| Palladium-based bimetallic nanoparticles | H₂ (70 atm), 60 °C | High conversion and selectivity to piperidine | researchgate.net |

| Carbon-supported Rh | Electrocatalytic, ambient temp/pressure | Quantitative yield for various pyridines | nih.gov |

| H₂/Pt/HCl | Lower temperature and pressure | Effective due to pyridinium (B92312) salt formation | stackexchange.com |

Side Chain Modification: Reactions of the Methyl Group (e.g., oxidation, halogenation)

The methyl group at the 3-position of the pyridine ring in this compound is a versatile handle for further functionalization, primarily through oxidation and halogenation reactions. The reactivity of this group is analogous to that of other methylpyridines (picolines), which have been extensively studied.

Oxidation:

The oxidation of the methyl group can lead to the formation of a variety of functional groups, including hydroxymethyl, formyl, and carboxyl groups. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Mild oxidation to the corresponding alcohol, 1-(3-(hydroxymethyl)-5-vinylpyridin-2-yl)azepane, can be challenging to achieve selectively. However, more vigorous oxidation to the carboxylic acid, 2-(azepan-1-yl)-5-vinylnicotinic acid, is well-precedented for related methylpyridines. Common oxidizing agents for this transformation include potassium permanganate (KMnO4) and nitric acid. For instance, the oxidation of 3-methylpyridine to nicotinic acid is a well-established industrial process. Catalytic oxidation methods, employing catalysts such as vanadium pentoxide (V2O5), can also be utilized for the gas-phase oxidation of the methyl group to the corresponding aldehyde or carboxylic acid. Photoelectrocatalytic oxidation using WO3 decorated nanotube-structured TiO2 has also been reported for the selective oxidation of 3-methylpyridine. rsc.org Furthermore, oxidation can be achieved using molecular halogens in the presence of actinic radiation. google.com Supercritical water oxidation has also been explored for the degradation of 3-methylpyridine. birmingham.ac.uk

Halogenation:

Halogenation of the methyl group typically proceeds via a free-radical mechanism, initiated by UV light or a radical initiator. N-Bromosuccinimide (NBS) is a common reagent for the selective bromination of the benzylic position of alkyl-substituted aromatic and heteroaromatic compounds. daneshyari.com This reaction, known as the Wohl-Ziegler reaction, would be expected to convert this compound to 1-(3-(bromomethyl)-5-vinylpyridin-2-yl)azepane. This brominated derivative is a valuable intermediate for further nucleophilic substitution reactions.

Side-chain fluorination and chlorofluorination of 3-methylpyridine have been achieved by reacting it with hydrogen fluoride and chlorine in the liquid phase, yielding products such as 3-(trifluoromethyl)pyridine. google.com It is anticipated that this compound would undergo similar transformations under these conditions.

Table 1: Representative Reactions of the Methyl Group on Substituted Pyridines

| Reaction Type | Reagents and Conditions | Expected Product from this compound |

|---|---|---|

| Oxidation |

Reactions at the Vinyl Moiety

The vinyl group at the 5-position is a key functional group for a variety of transformations, including reduction, oxidation, polymerization, and cycloaddition reactions.

Hydrogenation and Epoxidation of the Vinyl Group

Hydrogenation:

The vinyl group can be selectively hydrogenated to an ethyl group without affecting the pyridine ring under specific catalytic conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) or other noble metal catalysts at low pressure and temperature is a standard method for the reduction of alkenes. nih.gov This reaction would yield 1-(3-methyl-5-ethylpyridin-2-yl)azepane. It is also possible to hydrogenate both the vinyl group and the pyridine ring under more forcing conditions, such as using a rhodium catalyst at higher pressures and temperatures. nih.govnih.gov

Epoxidation:

The electron-rich double bond of the vinyl group can be epoxidized to form the corresponding oxirane. Common epoxidizing agents include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would produce 1-(3-methyl-5-(oxiran-2-yl)pyridin-2-yl)azepane, a versatile intermediate for ring-opening reactions with various nucleophiles.

Table 2: Hydrogenation and Epoxidation of the Vinyl Group

| Reaction Type | Reagents and Conditions | Expected Product from this compound |

|---|---|---|

| Hydrogenation | ||

| Selective Reduction | H2, Pd/C, ethanol, room temperature | 1-(3-methyl-5-ethylpyridin-2-yl)azepane |

| Epoxidation | ||

| Epoxidation | m-CPBA, CH2Cl2, room temperature | 1-(3-methyl-5-(oxiran-2-yl)pyridin-2-yl)azepane |

Polymerization Reactions Initiated by the Vinyl Group

The vinyl group of this compound can participate in polymerization reactions, leading to the formation of novel polymers with potential applications in materials science. Vinylpyridines are known to undergo polymerization via radical, cationic, and anionic mechanisms. rsc.orgresearchgate.net

Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can initiate the radical polymerization of the vinyl group, leading to the formation of a homopolymer or copolymers with other vinyl monomers.

Anionic Polymerization: Anionic polymerization of vinylpyridines, often initiated by organometallic reagents like butyllithium, can produce polymers with well-defined molecular weights and narrow polydispersity. The presence of the nitrogen atom in the pyridine ring can influence the stereochemistry of the resulting polymer. acs.org

The resulting polymers would feature the 1-(3-methyl-2-azepanyl)pyridine moiety as a repeating unit, which could impart interesting properties to the material, such as metal-coordinating abilities or specific solubility characteristics.

Advanced Cycloaddition Chemistry with the Vinyl Group (e.g., Diels-Alder, radical cyclizations)

The vinyl group can act as a dienophile in Diels-Alder reactions, providing a powerful tool for the construction of new six-membered rings. While thermal Diels-Alder reactions of vinylpyridines can be sluggish, Lewis acid catalysis can significantly enhance their reactivity and selectivity. google.com For example, the reaction of a vinylpyridine with an unactivated diene in the presence of a Lewis acid like BF3·OEt2 can proceed with high yield and regioselectivity. google.com

Radical cyclizations involving the vinyl group can also be envisioned. For instance, the addition of a radical to the vinyl group, followed by intramolecular cyclization onto another part of the molecule or an external trap, could lead to the formation of complex cyclic structures.

Photochemical [2+2] cycloadditions of vinylpyridines with other alkenes are also possible, leading to the formation of cyclobutane rings. These reactions can often be controlled to achieve high levels of diastereo- and enantioselectivity.

Table 3: Cycloaddition Reactions of the Vinyl Group

| Reaction Type | Reactants and Conditions | Expected Product from this compound |

|---|---|---|

| Diels-Alder | Butadiene, BF3·OEt2, CH2Cl2 | A cyclohexenyl-substituted derivative |

| [2+2] Photocycloaddition | Ethylene, photosensitizer, UV light | A cyclobutyl-substituted derivative |

Synthesis of Novel Molecular Architectures and Hybrid Systems

Incorporation of this compound into Polycyclic Heterocyclic Systems

The pyridine core of this compound can serve as a scaffold for the construction of more complex, polycyclic heterocyclic systems. Various synthetic strategies can be employed to build additional rings onto the pyridine framework.

One common approach involves the functionalization of the pyridine ring followed by intramolecular cyclization. For example, if the methyl group is oxidized to a carboxylic acid and a suitable functional group is introduced at the 4-position, intramolecular condensation could lead to the formation of a fused pyridone ring.

Another strategy involves the use of the pyridine nitrogen's basicity to direct reactions. For instance, metalation of the pyridine ring at the 4- or 6-position, followed by reaction with a bifunctional electrophile, could initiate a ring-forming cascade.

Furthermore, the vinyl group can be a key participant in annulation reactions. For example, a reaction sequence involving Michael addition to the vinyl group followed by an intramolecular cyclization could be used to construct a new fused ring. The synthesis of pyridothienopyrimidines and pyridothienotriazines from substituted thienopyridines showcases how functionalized pyridines can be elaborated into more complex polycyclic systems. daneshyari.com

The development of modular synthetic routes, such as those involving cascade reactions of alkenylboronic acids with oximes, provides a versatile platform for the synthesis of highly substituted pyridines that can be further elaborated into polycyclic structures.

Preparation of Conjugates with Other Organic Scaffolds

The vinyl group of this compound is a prime site for chemical ligation, enabling the covalent attachment of this core structure to other organic scaffolds, including biomolecules, polymers, and functional small molecules. The strategic functionalization of the vinyl moiety can be achieved through several reliable and well-established chemical reactions.

One of the most versatile methods for vinyl group functionalization is the Heck reaction . This palladium-catalyzed cross-coupling reaction allows for the arylation or vinylation of the terminal carbon of the vinyl group. For instance, reacting this compound with an aryl halide (Ar-X) or a vinyl halide in the presence of a palladium catalyst and a base would yield the corresponding stilbene or diene derivatives, respectively. This approach is highly modular, as a wide variety of aryl and vinyl halides bearing different functional groups can be employed, thus enabling the conjugation to a diverse range of organic scaffolds.

Another powerful tool for the derivatization of the vinyl group is olefin metathesis . Specifically, cross-metathesis with a partner olefin catalyzed by a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) can be used to install a new functionalized substituent. This reaction is known for its high functional group tolerance and typically proceeds under mild conditions. For example, cross-metathesis with an olefin containing a terminal azide or alkyne would introduce a bioorthogonal handle for subsequent conjugation via "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

The vinyl group can also participate in various cycloaddition reactions . For instance, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could be employed to construct a new six-membered ring fused to the pyridine core. [2+2] photocycloadditions are another possibility for forming four-membered rings. These reactions can introduce significant structural complexity and provide access to novel polycyclic systems. The reactivity of vinylpyridines in Lewis acid-promoted Diels-Alder reactions has been demonstrated, suggesting that such transformations could be applied to this compound to conjugate it with diene-containing scaffolds. rsc.org

Furthermore, the vinyl group can be functionalized through more traditional addition reactions. Hydroamination, hydroboration-oxidation, and dihydroxylation reactions can be used to introduce amine, alcohol, and diol functionalities, respectively. These newly installed functional groups can then serve as points of attachment for other organic molecules through standard amide bond formation, etherification, or esterification reactions.

The choice of conjugation strategy will ultimately depend on the nature of the organic scaffold to be attached and the desired properties of the final conjugate. The following table summarizes potential reactions for the preparation of conjugates.

| Reaction Type | Reagents and Conditions | Potential Conjugate Scaffold |

| Heck Reaction | Aryl/Vinyl Halide, Pd Catalyst, Base | Aromatic systems, other vinyl compounds |

| Cross-Metathesis | Functionalized Olefin, Ru Catalyst | Biomolecules (via click chemistry), polymers |

| Diels-Alder Reaction | Diene, Lewis Acid (optional) | Cyclic and polycyclic systems |

| Hydroamination | Amine, Catalyst | Amine-containing molecules |

| Hydroboration-Oxidation | Borane, H2O2, NaOH | Alcohol-containing molecules |

Design and Synthesis of Conformationally Restricted Analogues

Conformational restriction is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties by reducing the entropic penalty of binding to a biological target. The flexible azepane ring and the rotatable bond between the pyridine and azepane rings in this compound make it an ideal candidate for the design of conformationally restricted analogues.

A powerful strategy to achieve conformational restriction is through ring-closing metathesis (RCM) . This reaction can be employed to create a new ring by forming a carbon-carbon double bond between two existing alkenyl chains within the molecule. To apply this to this compound, an additional alkenyl group would need to be introduced. This could be achieved, for example, by N-alkylation of the azepane nitrogen with an alkenyl halide. Subsequent RCM between the newly introduced alkenyl chain and the existing vinyl group on the pyridine ring would lead to the formation of a bridged bicyclic system, significantly constraining the conformation of the azepane ring and its orientation relative to the pyridine ring. The size of the newly formed ring can be tuned by varying the length of the tether.

Another approach to introduce conformational constraint is through intramolecular cycloaddition reactions . For instance, if a diene functionality were to be introduced into the azepane ring, an intramolecular Diels-Alder reaction with the vinylpyridine moiety could be envisioned, leading to a rigid, polycyclic structure.

The synthesis of bicyclic privileged structures often involves the strategic formation of new rings onto an existing scaffold. acs.org In the context of this compound, this could involve reactions that form a bridge across the azepane ring or connect the azepane ring to another position on the pyridine ring. For example, functionalization of the azepane ring at a position alpha to the nitrogen, followed by a cyclization reaction onto the pyridine ring or the methyl group, could lead to novel, rigid tricyclic systems.

The design of such conformationally restricted analogues can be guided by computational methods, such as conformational analysis and molecular modeling, to predict the low-energy conformations and their potential interactions with biological targets. nih.gov The synthesis of these analogues would provide valuable insights into the structure-activity relationship of this chemical scaffold.

The following table outlines potential strategies for the synthesis of conformationally restricted analogues.

| Strategy | Key Reaction | Description |

| Bridging via RCM | Ring-Closing Metathesis | Introduction of an alkenyl chain on the azepane nitrogen followed by RCM with the vinyl group to form a bridged bicyclic system. |

| Intramolecular Cycloaddition | Diels-Alder Reaction | Introduction of a diene on the azepane ring to facilitate an intramolecular cycloaddition with the vinylpyridine. |

| Bicyclic Ring Formation | Intramolecular C-H Activation | Palladium-catalyzed intramolecular C-H activation to form a new ring connecting the azepane and pyridine moieties. |

Advanced Analytical Characterization Methods for 1 3 Methyl 5 Vinylpyridin 2 Yl Azepane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 1-(3-methyl-5-vinylpyridin-2-yl)azepane, a suite of advanced NMR techniques can provide a complete picture of its molecular architecture and dynamic properties.

Multi-dimensional NMR (2D-COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule.

¹H NMR: The 1D ¹H NMR spectrum provides initial information on the number of different proton environments and their multiplicities (splitting patterns). For this compound, distinct signals would be expected for the aromatic protons on the pyridine (B92270) ring, the vinylic protons, the methyl group protons, and the methylene (B1212753) protons of the azepane ring.

¹³C NMR: The 1D ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

2D-COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. It is instrumental in tracing the connectivity of protons within the vinyl group and along the aliphatic chain of the azepane ring. For instance, the correlation between the vinylic proton at the C5 position of the pyridine ring and its neighboring protons can be established.

2D-HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon atom to its attached proton(s).

2D-HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for connecting the different fragments of the molecule. For example, HMBC correlations would be observed between the protons of the methyl group and the C2, C3, and C4 carbons of the pyridine ring, and between the methylene protons of the azepane ring adjacent to the nitrogen and the C2 carbon of the pyridine ring.

2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY can reveal through-space interactions between the protons of the azepane ring and the substituents on the pyridine ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar structural motifs.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | - | 158.5 | H-6, H-α (azepane) |

| 3 | - | 130.0 | H-4, H-methyl |

| 4 | 7.5 (d) | 135.0 | C-2, C-3, C-5, C-6 |

| 5 | - | 133.0 | H-4, H-6, H-vinyl |

| 6 | 8.2 (s) | 148.0 | C-2, C-4, C-5 |

| Methyl (on C3) | 2.3 (s) | 18.0 | C-2, C-3, C-4 |

| Vinyl-CH | 6.7 (dd) | 136.0 | C-4, C-5, C-6 |

| Vinyl-CH₂ (trans) | 5.8 (d) | 115.0 | C-5 |

| Vinyl-CH₂ (cis) | 5.3 (d) | 115.0 | C-5 |

| α (azepane) | 3.5 (t) | 55.0 | C-2, C-β (azepane) |

| β (azepane) | 1.8 (m) | 28.0 | C-α, C-γ (azepane) |

| γ (azepane) | 1.6 (m) | 27.0 | C-β, C-δ (azepane) |

| δ (azepane) | 1.6 (m) | 27.0 | C-γ, C-ε (azepane) |

| ε (azepane) | 1.8 (m) | 28.0 | C-δ, C-ζ (azepane) |

| ζ (azepane) | 3.5 (t) | 55.0 | C-ε (azepane), C-2 |

Dynamic NMR Spectroscopy for Conformational Dynamics of the Azepane Ring

The seven-membered azepane ring is known to be flexible and can exist in multiple conformations, such as chair and boat forms, which can interconvert at room temperature. rsc.org Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the azepane ring protons. At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. From the coalescence temperature and the line shape analysis, the energy barrier for the ring inversion process can be calculated, providing valuable insight into the conformational flexibility of the azepane moiety in this compound.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a compound without the need for a reference standard of the analyte itself. acs.orgnih.gov By adding a known amount of an internal standard with a known purity to a precisely weighed sample of this compound, the absolute purity of the analyte can be determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. acs.orgacs.org This technique is highly accurate and can be used to assess the purity of final products as well as to monitor the progress of a chemical reaction by quantifying the consumption of starting materials and the formation of products over time. nih.govnist.gov Band-selective HSQC has also emerged as a reliable method for the rapid quantification of analogues in botanical extracts. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways, which can provide valuable structural information.

Exact Mass Determination and Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). This exact mass measurement allows for the unambiguous determination of the elemental formula of this compound (C₁₃H₁₈N₂). For example, a protonated molecule [M+H]⁺ would be observed in the positive ion mode.

| Ion | Calculated Exact Mass | Observed Exact Mass (Hypothetical) | Mass Error (ppm) | Elemental Composition |

| [M+H]⁺ | 203.1543 | 203.1541 | -1.0 | C₁₃H₁₉N₂ |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a "fingerprint" of the molecule and helps to confirm its structure. nih.govnih.gov The fragmentation of this compound is expected to follow characteristic pathways for N-substituted pyridines and cyclic amines. rsc.orglibretexts.org

Key expected fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the azepane ring is a common fragmentation pathway for amines. This would result in the loss of alkyl radicals from the azepane ring.

Cleavage of the azepane ring: The seven-membered ring can undergo ring-opening followed by further fragmentation, leading to a series of smaller fragment ions.

Loss of the vinyl group: Cleavage of the bond connecting the vinyl group to the pyridine ring can occur.

Fragmentation of the pyridine ring: At higher collision energies, the stable pyridine ring can also fragment.

A table of plausible major fragment ions for this compound in an MS/MS experiment is presented below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |

| 203.15 | 174.12 | C₂H₅ | Ion resulting from cleavage within the azepane ring |

| 203.15 | 146.09 | C₄H₉ | Ion resulting from a more significant fragmentation of the azepane ring |

| 203.15 | 132.08 | C₅H₁₁N | The 3-methyl-5-vinylpyridine (B1300887) fragment |

| 203.15 | 118.07 | C₆H₁₃N | The vinylpyridine fragment after loss of the methyl group |

| 203.15 | 105.06 | C₇H₁₄N | The methylpyridine fragment after loss of the vinyl group |

The combination of these advanced NMR and MS techniques provides a powerful and comprehensive approach for the unequivocal characterization of this compound and its derivatives, ensuring a thorough understanding of their chemical identity and properties.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, which has a boiling point that may allow for GC analysis, or for its more volatile synthetic derivatives, GC-MS provides critical information on molecular weight and structural fragmentation.

Upon injection into the GC, the compound is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion (M+) and its subsequent fragment ions are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a chemical fingerprint. chemguide.co.uk

The fragmentation pattern is predictable and provides valuable structural information. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: The cleavage of C-C bonds adjacent to the nitrogen atom within the azepane ring is a common fragmentation pathway for amines. libretexts.orgmiamioh.edu

Cleavage of the Pyridine-Azepane Bond: The bond connecting the azepane ring to the pyridine moiety can rupture, leading to fragments corresponding to each ring system.

Loss of Small Molecules/Radicals: Fragmentation may also occur via the loss of the vinyl group (-CH=CH₂) or the methyl group (-CH₃) from the pyridine ring. nih.gov

A hypothetical fragmentation table for the parent compound is presented below.

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| Fragment Ion Structure | Proposed Fragmentation Pathway | Expected m/z |

| [C₁₄H₂₀N₂]⁺ (Molecular Ion) | Intact molecule ionized by electron loss | 216 |

| [C₁₃H₁₇N₂]⁺ | Loss of methyl radical (•CH₃) from the pyridine ring | 201 |

| [C₈H₈N]⁺ | Cleavage of the C-N bond between the rings, pyridine fragment | 118 |

| [C₆H₁₂N]⁺ | Cleavage of the C-N bond between the rings, azepane fragment | 98 |

| [C₁₄H₁₇N₂]⁺ | Loss of an ethyl radical via rearrangement and cleavage | 187 |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound by probing its vibrational modes.

Identification of Characteristic Functional Group Stretches and Bends

IR and Raman spectra are complementary, and together they allow for the comprehensive identification of functional groups within this compound. The expected vibrational modes are associated with the pyridine ring, the vinyl group, the methyl group, and the saturated azepane ring. researchgate.netelixirpublishers.com

Pyridine Ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C and C=N ring stretching vibrations are characteristic and fall within the 1600-1400 cm⁻¹ region. mdpi.com

Vinyl Group: The C=C stretching of the vinyl group is expected around 1630 cm⁻¹. The vinyl C-H stretching occurs at >3000 cm⁻¹, while out-of-plane C-H bending gives rise to strong bands in the 1000-900 cm⁻¹ range.

Aliphatic Groups: The azepane and methyl groups will show characteristic aliphatic C-H stretching vibrations in the 2950-2850 cm⁻¹ region. CH₂ and CH₃ bending vibrations are found around 1465-1450 cm⁻¹. youtube.com

C-N Bonds: The C-N stretching vibrations of the azepane ring and its connection to the pyridine ring are typically found in the 1350-1000 cm⁻¹ region.

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |

| Pyridine Ring | Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Pyridine Ring | C=C and C=N Ring Stretch | 1600-1450 | IR, Raman (strong) |

| Vinyl Group | =C-H Stretch | 3080-3020 | IR, Raman |

| Vinyl Group | C=C Stretch | ~1630 | IR, Raman (strong) |

| Vinyl Group | =C-H Out-of-Plane Bend | 1000-900 | IR (strong) |

| Azepane/Methyl Groups | Aliphatic C-H Stretch | 2950-2850 | IR, Raman (strong) |

| Azepane/Methyl Groups | CH₂/CH₃ Bend | 1465-1450 | IR, Raman |

| Azepane-Pyridine Linkage | C-N Stretch | 1350-1200 | IR, Raman |

Conformational Sensitivity in Vibrational Spectra

The vibrational spectra of this compound can be sensitive to its conformational state. The primary source of conformational isomerism in this molecule is the rotation around the single bond connecting the azepane ring to the pyridine ring. This rotation can lead to different spatial arrangements (conformers) of the two ring systems relative to each other.

These different conformers can have distinct, albeit slightly different, vibrational frequencies, particularly for modes involving the atoms close to the connecting bond. iu.edu.sa Low-frequency modes, such as skeletal vibrations and torsional modes, are especially sensitive to conformational changes. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformer and study the energy barriers between different conformations. Changes in peak position, shape, or the appearance of new shoulders on existing bands in the IR or Raman spectra upon changes in temperature or solvent can indicate the presence of multiple conformers.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence